molecular formula C10H18N4O2 B5332482 1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE

1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE

Cat. No.: B5332482
M. Wt: 226.28 g/mol
InChI Key: FGSNPKZCESFAGK-UHFFFAOYSA-N
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Description

1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE is a heterocyclic compound that belongs to the class of diazines This compound is characterized by its unique structure, which includes a diazino ring fused with a pyrimidine ring, and four methyl groups attached to the ring system

Properties

IUPAC Name

3,4,5,8-tetramethyl-1,4,4a,5,6,8a-hexahydropyrimido[4,5-d]pyrimidine-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-5-7-6(2)13(3)10(16)12-8(7)14(4)9(15)11-5/h5-8H,1-4H3,(H,11,15)(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSNPKZCESFAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(N(C(=O)NC2N(C(=O)N1)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . This reaction leads to the formation of the desired diazino-pyrimidine compound through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,6-TETRAMETHYL-DECAHYDRO-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,7-DIONE involves its interaction with molecular targets such as HER2 . By binding to this protein, the compound can inhibit its activity, which may lead to the suppression of cancer cell growth. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of four methyl groups, which may influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for further research and development.

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